molecular formula C17H22O2 B1662686 Cannabidiorcol CAS No. 35482-50-9

Cannabidiorcol

Cat. No.: B1662686
CAS No.: 35482-50-9
M. Wt: 258.35 g/mol
InChI Key: GKVOVXWEBSQJPA-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    O-1821: is a derivative of cannabidiol (CBD), where the pentyl side chain has been shortened to a methyl group.

  • It shares structural similarities with O-1918 , a selective antagonist of abnormal cannabidiol.
  • Unlike THC (tetrahydrocannabinol), neither O-1821 nor O-1918 exhibit psychotropic effects.
  • O-1821: has low affinity for cannabinoid receptors (CBs) but acts as an agonist of the transient receptor potential channel (TRP channel).

  • TRP channels play a role in inflammation and other physiological processes .
  • Mechanism of Action

    Target of Action

    Cannabidiorcol, also known as “5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol” or “Cannabidiorocol”, is a phytocannabinoid found naturally in Cannabis in trace concentrations . It has low affinity for cannabinoid receptors and is mainly active as an agonist of the TRPV2 cation channel . This channel is involved in various physiological processes, including inflammation and pain sensation .

    Mode of Action

    This compound interacts with its primary target, the TRPV2 cation channel, to produce its effects . As an agonist, it activates this channel, leading to changes in the cell’s ion balance and triggering downstream cellular responses . It’s important to note that at high concentrations, this compound can also promote tumorigenesis .

    Biochemical Pathways

    The exact biochemical pathways affected by this compound are still under investigation. It’s known that the activation of trpv2 channels can lead to various downstream effects, including anti-inflammatory responses . This is likely due to the role of these channels in regulating cytokine release and other inflammatory processes .

    Pharmacokinetics

    Studies on related compounds like cannabidiol (cbd) suggest that these compounds have a low oral bioavailability due to their lipophilic nature . They are also extensively metabolized in the liver . More research is needed to fully understand the pharmacokinetics of this compound.

    Result of Action

    The activation of TRPV2 channels by this compound leads to a variety of molecular and cellular effects. Most notably, it produces anti-inflammatory effects, which could potentially be harnessed for the treatment of various inflammatory conditions . At high concentrations, it can also promote tumorigenesis , indicating a need for careful dosage control.

    Action Environment

    The action, efficacy, and stability of this compound, like other cannabinoids, can be influenced by various environmental factors. For instance, the cultivation environment of the Cannabis plant, including variables such as temperature, humidity, light intensity, and soil composition, can profoundly influence the growth and development of the plant, and consequently, the levels of cannabinoids present in the plant . Additionally, agronomic practices, including irrigation, fertilization, and pest management, can also impact the chemical profile of cannabis extracts .

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for O-1821 are not widely documented in the literature.
    • it is synthesized from cannabidiol by shortening the pentyl side chain to a methyl group.
  • Chemical Reactions Analysis

      O-1821: may undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions depend on the specific reaction, but detailed information is scarce.
    • Major products formed from these reactions would need further investigation.
  • Scientific Research Applications

  • Comparison with Similar Compounds

      O-1821: is unique due to its structural modification compared to cannabidiol.

    • Similar compounds include O-1918 , which shares some features but acts as an antagonist of abnormal cannabidiol.

    Biological Activity

    Cannabidiorcol (CBD-C1) is a lesser-known cannabinoid derived from the cannabis plant, structurally related to cannabidiol (CBD). While CBD has garnered significant attention for its therapeutic potential, the biological activity of this compound remains less explored. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, effects on ion channels, and potential therapeutic applications.

    Chemical Structure and Properties

    This compound is characterized by its unique chemical structure, which includes a hydroxyl group that differentiates it from other cannabinoids. This structural feature may influence its biological interactions and therapeutic potential.

    Table 1: Comparison of Cannabinoid Structures

    CannabinoidStructure CharacteristicsKey Biological Activity
    Cannabidiol (CBD)Non-psychoactive, hydroxyl groupAnti-inflammatory, neuroprotective
    This compoundHydroxyl group, similar to CBDAntimicrobial, potential neuroprotective
    Tetrahydrocannabinol (THC)Psychoactive, hydroxyl and aromatic groupsAnalgesic, psychoactive effects

    Ion Channel Modulation

    Cannabinoids have been shown to modulate ion channels, which play critical roles in cellular signaling and function. This compound may influence calcium channels similar to CBD:

    • Calcium Channels : Cannabinoids can inhibit low-voltage-activated T-type calcium channels, affecting neuronal excitability and neurotransmitter release.
    • Neuroprotective Effects : By modulating calcium influx, this compound may provide neuroprotective benefits, potentially mitigating excitotoxicity associated with various neurological disorders.

    Case Studies and Research Findings

    • Antimicrobial Study : A study demonstrated that CBD effectively inhibited biofilm formation in Staphylococcus aureus, suggesting that this compound could exhibit similar properties due to its structural resemblance to CBD .
    • Neuroprotection : Research indicates that cannabinoids can reduce neuroinflammation and apoptosis in neuronal cells. While specific studies on this compound are scarce, the potential for neuroprotective effects exists based on its interaction with ion channels .
    • Therapeutic Applications : Preliminary findings suggest that this compound may have applications in treating conditions such as anxiety and epilepsy, akin to those observed with CBD .

    Table 2: Summary of Biological Activities

    Biological ActivityEvidence LevelPotential Applications
    AntimicrobialModerateInfection control
    Ion channel modulationEmergingNeuroprotection
    Anti-inflammatoryPreliminaryPain management
    NeuroprotectiveEmergingNeurological disorders

    Properties

    IUPAC Name

    5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GKVOVXWEBSQJPA-UONOGXRCSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H22O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    258.35 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    35482-50-9
    Record name Cannabidiorcol
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035482509
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name CANNABIDIORCOL
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259WR5E2RF
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Cannabidiorcol
    Reactant of Route 2
    Cannabidiorcol
    Reactant of Route 3
    Cannabidiorcol
    Reactant of Route 4
    Cannabidiorcol
    Reactant of Route 5
    Cannabidiorcol
    Reactant of Route 6
    Cannabidiorcol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.